

## chemical structure and properties of TRV045

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

An In-depth Technical Guide to TRV045: A Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TRV045** is a novel, orally available, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of neuropathic pain and epilepsy.[1][2][3][4][5] Developed by Trevena, Inc., this new molecular entity has demonstrated promising preclinical and Phase 1 clinical data, suggesting a unique mechanism of action that differentiates it from other S1P receptor modulators.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental findings for **TRV045**.

## **Chemical Structure and Physicochemical Properties**

**TRV045** is a small molecule designed for high selectivity to the S1P1 receptor.[3] Its chemical properties are summarized below.

| Property          | Value        | Source |
|-------------------|--------------|--------|
| Molecular Formula | C18H22N2O3   | [7]    |
| Molecular Weight  | 338.36 g/mol | [7]    |
| CAS Number        | 2223591-38-0 | [7]    |



Chemical Structure:

TRV045 Chemical Structure

(Image credit: MedChemExpress. A visual representation of the chemical structure of TRV045.)

## **Mechanism of Action and Signaling Pathway**

**TRV045** is a selective agonist of the sphingosine-1-phosphate subtype 1 (S1P1) receptor.[7] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the central nervous system (CNS) by modulating neurotransmission and membrane excitability. [3][4] The S1P1 receptor is expressed on various cell types in the CNS, including neurons and astrocytes.[8]

Upon binding of **TRV045**, the S1P1 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein. This interaction initiates a downstream signaling cascade that is central to the therapeutic effects of **TRV045**. A key aspect of **TRV045**'s mechanism is its ability to provide sustained S1P1R agonism without causing receptor desensitization or a reduction in receptor protein levels, a common issue with other S1P modulators like fingolimod.

The signaling pathway initiated by **TRV045** at the S1P1 receptor involves several key steps that ultimately modulate neuronal activity and neuroinflammation.



Click to download full resolution via product page



TRV045's Proposed S1P1 Receptor Signaling Pathway.

## **Preclinical and Clinical Data**

**TRV045** has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and mechanism of action.

#### **Preclinical Studies**

Preclinical studies have been conducted in various animal models of neuropathic pain and epilepsy.

#### Key Findings:

- Neuropathic Pain: In models of diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy, TRV045 reversed thermal hyperalgesia.[3][4][5] In a mouse model of chemotherapy-induced peripheral neuropathy, orally administered TRV045 (at 3 mg/kg and 10 mg/kg) produced a statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception.
- Epilepsy: In the intravenous Pentylenetetrazol (ivPTZ) seizure threshold test in mice, a 30mg/kg dose of TRV045 significantly increased the time to the first myoclonic twitch (31.6 seconds for TRV045 vs. 26.0 seconds for vehicle; p=0.02) and increased the time to generalized clonus (33.9 seconds for TRV045 vs. 28.7 seconds for vehicle; p=0.056). Dosedependent seizure protection was also observed in the maximal electroshock (MES) model in rats.
- Differentiated Mechanism: Unlike the S1P modulator fingolimod, which led to an approximate 30% reduction in S1P1R protein in the spinal cord and functional desensitization after repeated administration, TRV045 did not cause S1P1R protein reduction or functional desensitization. This suggests that TRV045's therapeutic effects are mediated through sustained agonism.
- Anti-Inflammatory Effects: A nonclinical study on primary astrocytes derived from mouse brains showed that TRV045 has a potential anti-inflammatory effect, suggesting a possible disease-modifying role.[3]

Summary of Preclinical Efficacy Data:



| Model                                             | Species | Doses                 | Key Outcome                                                             |
|---------------------------------------------------|---------|-----------------------|-------------------------------------------------------------------------|
| Diabetic Peripheral<br>Neuropathy                 | Rodent  | Not specified         | Reversal of thermal hyperalgesia                                        |
| Chemotherapy-<br>Induced Peripheral<br>Neuropathy | Mouse   | 1, 3, 10 mg/kg (oral) | Dose-dependent reduction in mechanical and cold allodynia               |
| ivPTZ Seizure<br>Threshold                        | Mouse   | 30 mg/kg              | Significant delay in onset of myoclonic twitches and generalized clonus |
| Maximal Electroshock (MES)                        | Rat     | Not specified         | Dose-dependent seizure protection                                       |

#### **Clinical Studies**

**TRV045** has completed a 3-part Phase 1 study in healthy volunteers and two proof-of-concept (POC) studies.[3]

#### Phase 1 Study:

This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of **TRV045** in healthy volunteers. The study included single ascending doses (up to 200mg) and an assessment of food effect.[3]

Proof-of-Concept (POC) Studies:

- Capsaicin-Induced Neuropathic Pain Model: This study demonstrated a statistically significant, dose-dependent analgesic effect of TRV045.[9]
- Transcranial Magnetic Stimulation (TMS) Study: This study provided statistically significant evidence of CNS activity of **TRV045**, as measured by EEG power spectral analysis.[10]

Safety and Tolerability:



Across the clinical studies, **TRV045** was generally well-tolerated.

| Adverse Events             | Frequency/Details                                                             |
|----------------------------|-------------------------------------------------------------------------------|
| Most Common                | Headache, somnolence, dizziness, and fatigue                                  |
| Serious Adverse Events     | None reported                                                                 |
| Events of Special Interest | No lymphopenia, cardiac, pulmonary, or ophthalmologic adverse events reported |

## **Experimental Protocols**

Detailed experimental protocols for the studies cited are proprietary to Trevena and their collaborators. However, based on public disclosures, the following provides an overview of the methodologies used.

# **Experimental Workflow for Preclinical Neuropathic Pain** and **Epilepsy Models**





Click to download full resolution via product page

Generalized workflows for preclinical pain and epilepsy models.



- S1P1R Functional Desensitization Assay: This was measured by S1P1R-stimulated [35S]GTPγS binding in membrane homogenates of spinal cord prepared from drug-treated mice.
- S1P1R Protein Expression: This was measured by Western immunoblotting.
- Capsaicin-Induced Neuropathic Pain Model: This is a validated model of neuropathic pain where topical capsaicin is applied to induce mechanical allodynia, which is then assessed using von Frey hair filaments.
- Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test: This is a standard preclinical model to assess the anticonvulsant properties of a compound by measuring the latency to seizure onset after PTZ infusion.
- Maximal Electroshock (MES) Model: This model is used to identify compounds that prevent seizure spread.
- Transcranial Magnetic Stimulation (TMS) with EEG/EMG: This non-invasive technique is used to assess cortical excitability and CNS target engagement in human subjects.

## Conclusion

**TRV045** is a promising, selective S1P1 receptor modulator with a differentiated mechanism of action that may offer a new therapeutic option for neuropathic pain and epilepsy. Its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, combined with a favorable safety profile that avoids common side effects of other S1P modulators like lymphopenia, makes it a compelling candidate for further development. The data gathered from preclinical and early clinical studies provide a strong rationale for continued investigation into the therapeutic potential of **TRV045** in CNS disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. sec.gov [sec.gov]
- 4. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 5. biospace.com [biospace.com]
- 6. TRV 045 AdisInsight [adisinsight.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P Receptor Mechanisms in Neuropathic Pain Laura Sim-Selley [grantome.com]
- 10. TRV-045 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [chemical structure and properties of TRV045].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15572528#chemical-structure-and-properties-of-trv045]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com